molecular formula C9H7ClN2S B13448498 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine

Katalognummer: B13448498
Molekulargewicht: 210.68 g/mol
InChI-Schlüssel: PDMPMPRLBBRCGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-methylthiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for cost-effective reagents, efficient reaction conditions, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but it often includes inhibition or modulation of biological processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of both a pyrimidine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential biological activities compared to simpler pyrimidine or thiophene derivatives .

Eigenschaften

Molekularformel

C9H7ClN2S

Molekulargewicht

210.68 g/mol

IUPAC-Name

4-chloro-2-(5-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C9H7ClN2S/c1-6-2-3-7(13-6)9-11-5-4-8(10)12-9/h2-5H,1H3

InChI-Schlüssel

PDMPMPRLBBRCGV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2=NC=CC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.